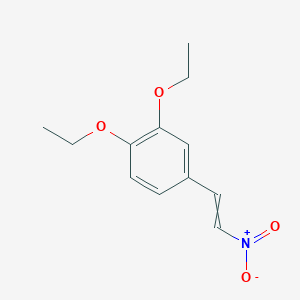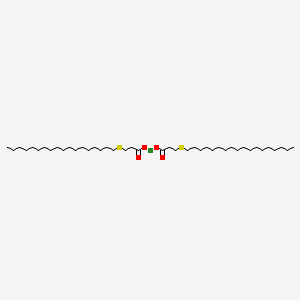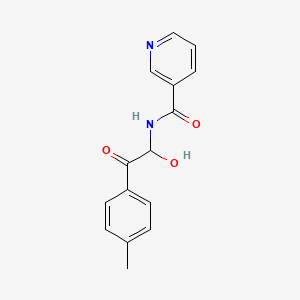
2-Hexyl-2-octyloxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyl-2-octyloxirane is an organic compound belonging to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom. This compound is also known as 1,2-epoxydecane and has the molecular formula C16H32O. Epoxides are highly reactive due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Hexyl-2-octyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-hexyl-1-octene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which transfers an oxygen atom to the alkene, forming the epoxide ring .
Industrial Production Methods: On an industrial scale, the production of epoxides like this compound often involves the use of catalysts to enhance the reaction efficiency. Catalytic epoxidation using titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide is a widely used method. This process offers high selectivity and yields under relatively mild conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Hexyl-2-octyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Acidic or basic conditions can facilitate nucleophilic attack, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Alcohols: Produced from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-Hexyl-2-octyloxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed epoxidation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Mecanismo De Acción
The mechanism of action of 2-hexyl-2-octyloxirane involves the nucleophilic attack on the strained epoxide ring. This attack can occur at either carbon atom of the ring, leading to ring-opening and the formation of various products. The reactivity of the epoxide ring is due to the angle strain and the presence of the electronegative oxygen atom, which makes the carbon atoms electrophilic .
Comparación Con Compuestos Similares
1,2-Epoxydecane: Similar in structure but with a shorter alkyl chain.
1,2-Epoxyoctane: Another epoxide with an even shorter alkyl chain.
1,2-Epoxydodecane: Features a longer alkyl chain compared to 2-hexyl-2-octyloxirane.
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties.
Propiedades
Número CAS |
51690-88-1 |
|---|---|
Fórmula molecular |
C16H32O |
Peso molecular |
240.42 g/mol |
Nombre IUPAC |
2-hexyl-2-octyloxirane |
InChI |
InChI=1S/C16H32O/c1-3-5-7-9-10-12-14-16(15-17-16)13-11-8-6-4-2/h3-15H2,1-2H3 |
Clave InChI |
QALSRRSBMJFDHG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(CO1)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[4-(4-chlorophenoxy)phenoxy]-2-methylpropanoate](/img/structure/B14669586.png)


![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)
silane](/img/structure/B14669618.png)








![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)
